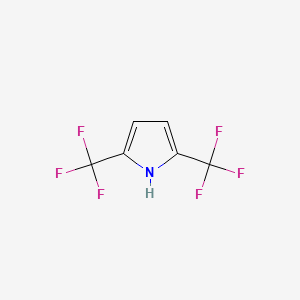

2,5-bis(trifluoromethyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(trifluoromethyl)-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F6N/c7-5(8,9)3-1-2-4(13-3)6(10,11)12/h1-2,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJISKHIWQKVLLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Bis Trifluoromethyl 1h Pyrrole and Its Derivatives

Direct Trifluoromethylation Strategies

The introduction of trifluoromethyl (CF3) groups directly onto a pre-formed pyrrole (B145914) ring is a primary approach for the synthesis of 2,5-bis(trifluoromethyl)-1H-pyrrole. This can be achieved through radical, electrophilic, and nucleophilic trifluoromethylation reactions.

Radical Trifluoromethylation Approaches

Radical trifluoromethylation involves the generation of trifluoromethyl radicals that then react with the pyrrole substrate. A notable method involves a light-mediated process using sodium trifluoromethylsulfinate (Langlois' reagent) without the need for a photocatalyst. This approach has been demonstrated to be effective for the functionalization of pyridones and related N-heteroarenes. acs.org While not specifically detailed for this compound, the underlying principle of generating trifluoromethyl radicals for reaction with heterocyclic systems is a key strategy. The reaction is tolerant of various functional groups on the pyridone ring, although electron-poor substrates may show limited reactivity. acs.org

Electrophilic Trifluoromethylation Pathways

Electrophilic trifluoromethylation reagents can introduce a "CF3+" equivalent to the electron-rich pyrrole ring. While specific examples for the direct synthesis of this compound are not prevalent in the provided results, the general concept is a cornerstone of organofluorine chemistry. These reactions typically employ hypervalent iodine reagents or other electrophilic CF3 sources.

Nucleophilic Trifluoromethylation Techniques

Nucleophilic trifluoromethylation relies on the reaction of a nucleophilic "CF3-" source with an electrophilically activated pyrrole derivative. The Ruppert-Prakash reagent (TMSCF3) is a common source for such transformations. For instance, the synthesis of 2-trifluoromethyl-1H-pyrroles has been achieved through the addition of the Ruppert-Prakash reagent to L-pyroglutamic esters, followed by an elimination reaction. researchgate.net This highlights the utility of nucleophilic trifluoromethylation in building CF3-substituted pyrrole systems, which could potentially be extended to the synthesis of the 2,5-bis(trifluoromethyl) derivative.

Cycloaddition and Cyclization Reactions in Pyrrole Ring Formation

Constructing the pyrrole ring with the trifluoromethyl groups already in place is an alternative and powerful synthetic strategy. This often involves cycloaddition or cyclization reactions of appropriately functionalized acyclic precursors.

Gold-Catalyzed Allene (B1206475) Cycloisomerization for Pyrrole Synthesis

Gold catalysis has emerged as a potent tool for the synthesis of complex molecules. A novel strategy for synthesizing highly fluorinated pyrrole precursors involves the gold-catalyzed cycloisomerization of allenes. rsc.org This method has been successfully applied to the creation of tailored pyrrole precursors for highly fluorinated BODIPY dyes. rsc.org The reaction can be performed in ionic liquids, which allows for the facile recycling of the gold catalyst. rsc.orgrsc.org While the direct synthesis of this compound using this method is not explicitly described, the power of gold-catalyzed allene cycloisomerization in forming substituted pyrroles is evident. rsc.org The mechanism of these gold-catalyzed reactions can involve formal [4+2] cycloadditions of allenes, which act as 2-carbon partners. acs.org

Multi-Component and Annulation Reactions for Substituted Pyrroles

The construction of the pyrrole nucleus, especially when adorned with electron-withdrawing trifluoromethyl groups, often requires sophisticated synthetic strategies. Multi-component reactions (MCRs) have emerged as a powerful tool for the efficient, one-pot synthesis of highly substituted pyrroles. These reactions, by their nature, offer high atom economy and procedural simplicity.

A notable example is the three-component cascade reaction involving 1,3-enynes, anilines, and a trifluoromethylating agent like the Togni-II reagent. acs.orgnih.gov This copper(II)/rhodium(III)-promoted cascade proceeds through an aza-Michael addition, followed by a trifluoromethylation cyclization and subsequent oxidation to yield fully substituted trifluoromethylated pyrroles with high regioselectivity under mild conditions. acs.orgnih.gov This methodology provides a direct route to complex pyrrole structures that would otherwise require lengthy, multi-step syntheses.

Another versatile approach is the Doebner reaction, a one-pot, three-component method that has been successfully employed to synthesize dihydropyrrol-2-one derivatives featuring two trifluoromethyl groups. nih.gov This reaction typically involves an aldehyde, an aniline, and pyruvic acid, and emphasizes a time- and cost-effective pathway, which is crucial in the context of drug discovery and development. nih.gov While this method produces dihydropyrrolones, these can be valuable precursors for further elaboration into fully aromatic pyrroles.

Functionalization and Derivatization of Pre-formed Pyrrole Rings

Once the this compound core is established, its further functionalization is key to developing a diverse range of compounds with tailored properties. The strong electron-withdrawing nature of the two CF3 groups significantly influences the reactivity of the pyrrole ring, dictating the strategies for its derivatization.

Regioselective Functionalization of Trifluoromethylpyrroles via Lithiation and Electrophilic Substitution

The regioselective functionalization of the pyrrole ring is a significant challenge, particularly in the presence of deactivating trifluoromethyl groups. Lithiation followed by electrophilic quenching is a classic and powerful method for introducing substituents at specific positions. The regioselectivity of the lithiation of N-alkyl-2,3-diphenylaziridines has been shown to be dependent on the solvent, which suggests that similar solvent effects could be exploited in the lithiation of trifluoromethylpyrroles to control the position of functionalization. nih.gov For this compound, the C3 and C4 positions are the primary sites for functionalization. The precise control of lithiation at either of these positions would allow for the selective introduction of a wide variety of electrophiles, leading to a diverse array of 3- and 4-substituted derivatives.

Catalytic Cross-Coupling Reactions, including C-H Borylation and Suzuki Coupling

Modern synthetic chemistry heavily relies on catalytic cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is a robust and widely used transformation. youtube.comyoutube.com It involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. youtube.comyoutube.com For trifluoromethylated pyrroles, this would typically involve the preparation of a halogenated pyrrole precursor, which can then be coupled with a variety of boronic acids or esters. youtube.com The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a highly versatile tool for the synthesis of complex pyrrole derivatives. youtube.com

Recent advances have also focused on the direct C-H functionalization of heterocycles, bypassing the need for pre-functionalized starting materials. C-H borylation, for instance, allows for the direct introduction of a boryl group onto the pyrrole ring, which can then participate in subsequent Suzuki couplings. This two-step, one-pot approach offers a more efficient route to a wide range of substituted pyrroles.

Table 1: Comparison of Suzuki Coupling Parameters

| Parameter | Description |

|---|---|

| Catalyst | Typically a Palladium(0) species, often generated in situ from a precursor like PdCl2. nsf.gov |

| Ligand | Phosphine ligands (e.g., PPh3, PCy3) or N-heterocyclic carbenes (NHCs) are often used to stabilize the catalyst and influence its reactivity. nsf.gov |

| Base | A base such as sodium carbonate, potassium phosphate, or an alkoxide is required for the transmetalation step. youtube.com |

| Solvent | A variety of solvents can be used, including toluene, THF, and aqueous mixtures. |

| Boron Reagent | Boronic acids (R-B(OH)2) or boronic esters (R-B(OR)2) are the most common organoboron partners. youtube.com |

Electrochemical Synthesis of Pyrrole-Based Copolymers

Electropolymerization is a powerful technique for creating conductive polymer films directly onto an electrode surface. nih.gov Copolymers of pyrrole and its derivatives can be synthesized electrochemically, leading to materials with a wide range of properties. nih.gov The incorporation of trifluoromethyl groups into the pyrrole monomer is expected to significantly influence the electronic properties of the resulting polymer, such as its conductivity and oxidation potential. The electrochemical copolymerization of a trifluoromethylated pyrrole with other monomers, such as pyrrole itself or thiophene, could lead to novel materials with tailored optoelectronic and sensing capabilities. nih.govnih.gov The properties of these copolymers are highly dependent on the polymerization conditions and the chemical structure of the monomers used. nih.gov

Synthesis of Complex Fused Pyrrole Systems Incorporating Bis(trifluoromethyl)phenyl Moieties

The synthesis of complex, fused heterocyclic systems containing the pyrrole ring is an active area of research, driven by the interesting photophysical and biological properties of these molecules. The incorporation of bis(trifluoromethyl)phenyl moieties into these fused systems can further enhance these properties. For example, benzothiadiazole-centered donor-acceptor-donor systems have been synthesized where the central core is flanked by groups containing 3,5-bis(trifluoromethyl)phenyl substituents. acs.org These complex molecules are often prepared through multi-component condensation reactions. acs.org The development of synthetic routes to pyrrole-fused systems containing these fluorinated phenyl groups is a promising avenue for the creation of novel functional materials and biologically active compounds. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Bis Trifluoromethyl 1h Pyrrole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2,5-bis(trifluoromethyl)-1H-pyrrole , a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a complete picture of its covalent framework.

¹H NMR would be expected to show signals corresponding to the protons on the pyrrole (B145914) ring and the N-H proton. The chemical shifts and coupling constants of the ring protons would confirm their positions and the electronic environment shaped by the electron-withdrawing trifluoromethyl groups.

¹³C NMR would reveal the chemical shifts of all carbon atoms in the molecule, including the pyrrole ring carbons and the carbons of the trifluoromethyl groups. The significant downfield shift of the carbons attached to the fluorine atoms would be a key indicator of their presence.

¹⁹F NMR is particularly crucial for fluorinated compounds. It would provide direct evidence for the trifluoromethyl groups, and the chemical shift would be characteristic of the -CF₃ groups attached to a pyrrole ring.

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H (ring) | 6.0 - 7.5 | Doublet or Singlet |

| ¹H (N-H) | 8.0 - 12.0 | Broad Singlet |

| ¹³C (C-CF₃) | 120 - 140 (quartet) | Quartet (due to ¹JCF) |

| ¹³C (ring) | 100 - 130 | Singlet or Doublet |

| ¹⁹F | -60 to -70 | Singlet |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Molecular Fingerprinting

FT-IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching vibration, C-H stretching and bending vibrations of the pyrrole ring, and the ring stretching vibrations. Strong absorption bands corresponding to the C-F stretching modes of the trifluoromethyl groups would be a prominent feature.

Raman spectroscopy , being complementary to FT-IR, would also reveal information about the vibrational modes. Symmetric vibrations, which might be weak in the FT-IR spectrum, can be strong in the Raman spectrum.

Detailed research findings and specific vibrational frequencies for This compound are not available in the searched literature.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | FT-IR, Raman |

| C-H Stretch (ring) | 3000 - 3100 | FT-IR, Raman |

| C=C Stretch (ring) | 1500 - 1600 | FT-IR, Raman |

| C-N Stretch (ring) | 1300 - 1400 | FT-IR, Raman |

| C-F Stretch | 1100 - 1300 (strong) | FT-IR |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction on a single crystal is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method can provide accurate bond lengths, bond angles, and intermolecular interactions. For This compound , a crystal structure would definitively confirm the planar or near-planar geometry of the pyrrole ring and the orientation of the trifluoromethyl groups.

However, a search of crystallographic databases and the broader scientific literature did not yield any published crystal structures for This compound .

X-ray Photoelectron Spectroscopy (XPS) in Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For This compound , XPS would be particularly useful for confirming the presence and chemical environment of fluorine, carbon, and nitrogen atoms on a surface coated with the compound. The high-resolution spectra of the C 1s, N 1s, and F 1s core levels would provide information about the bonding and oxidation states of these elements.

Specific XPS data for This compound is not available in the surveyed literature.

UV-Visible Spectroscopy for Electronic Transitions and Absorption Properties

UV-Visible spectroscopy probes the electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). For This compound , the UV-Vis spectrum would show absorption bands corresponding to the π → π* transitions of the pyrrole ring. The position and intensity of these bands would be influenced by the electron-withdrawing trifluoromethyl substituents.

A review of the available literature did not provide any specific UV-Visible absorption data for This compound .

Computational and Theoretical Investigations of 2,5 Bis Trifluoromethyl 1h Pyrrole

Quantum Chemical Calculations, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) are used to model the electronic behavior of molecules, providing a cost-effective way to predict their structure, energy, and reactivity. unimelb.edu.aucrimsonpublishers.com For 2,5-bis(trifluoromethyl)-1H-pyrrole, DFT calculations can elucidate the profound electronic influence of the two CF₃ groups on the pyrrole (B145914) core.

The presence of these strongly electronegative groups is predicted to significantly lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgacs.org The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acs.org A larger gap generally implies higher stability. DFT calculations allow for the precise quantification of this gap and other reactivity descriptors. crimsonpublishers.comacs.org

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Calculation)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates high ionization potential; resistance to oxidation. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability. acs.org |

| Dipole Moment | 3.5 D | High value indicates significant charge separation and polarity. nih.gov |

| N-H Bond Acidity (pKa) | ~16 | Increased acidity compared to pyrrole due to inductive effects. |

Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT can visualize the charge distribution across the molecule. crimsonpublishers.com For this compound, the MEP would show a region of high positive potential (blue) around the N-H proton, indicating its high acidity and propensity to act as a hydrogen bond donor. Conversely, negative potential (red/yellow) would be concentrated around the fluorine atoms of the CF₃ groups, highlighting them as potential sites for electrophilic interaction. crimsonpublishers.com

Time-Dependent DFT (TD-DFT) extends these calculations to probe the molecule's excited states, allowing for the prediction of its UV-visible absorption spectra. nih.govnih.govresearchgate.net By calculating the energies of vertical electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax), which is crucial for applications in materials science, such as organic light-emitting diodes (OLEDs). acs.orgnih.gov For this molecule, the primary electronic transitions would likely involve the π-system of the pyrrole ring, with the CF₃ groups modulating the transition energies. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum calculations examine static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation for this compound would reveal its conformational landscape, primarily governed by the rotation of the two trifluoromethyl groups. These simulations can map the potential energy surface associated with C-CF₃ bond rotation, identifying the most stable (lowest energy) conformations.

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Predicted Strength | Role in Supramolecular Assembly |

| Hydrogen Bond | N-H | F-C | Moderate-to-Strong | Primary directional force in crystal packing. nih.gov |

| π-π Stacking | Pyrrole Ring | Pyrrole Ring | Weak | Contributes to cohesive energy. |

| Dipole-Dipole | Molecular Dipole | Molecular Dipole | Moderate | Influences molecular orientation. |

| Halogen Interactions | C-F | F-C | Weak | Fine-tunes packing efficiency. |

Molecular Docking Studies for Ligand-Target Interactions in Biological Contexts

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing a model of their interaction at the atomic level. nih.gov For this compound, docking studies can hypothesize its potential as a pharmacophore or a fragment in drug design. rutgers.eduresearchgate.net The introduction of CF₃ groups is known to enhance metabolic stability and membrane permeability, properties that are highly desirable in drug candidates. nih.gov

Table 3: Hypothetical Molecular Docking Interaction Profile

| Interaction Type | Ligand Group | Potential Protein Residue Partner | Estimated Contribution to Binding |

| Hydrogen Bond | Pyrrole N-H | Asp, Glu, Gln, Asn, Backbone C=O | High (Key anchoring interaction) |

| Hydrophobic | CF₃ groups, Pyrrole C-H | Leu, Val, Ile, Ala, Phe | Moderate (Enhances affinity) |

| Multipolar C-F···C=O | CF₃ groups | Backbone C=O | Favorable (Direction-dependent) |

| π-π Stacking | Pyrrole Ring | Phe, Tyr, Trp, His | Favorable (If geometry allows) |

Computational Analysis of Structure-Property Relationships

A central goal of computational chemistry is to establish clear structure-property relationships. nih.gov For this compound, computational analyses can directly link its unique structure to its predicted chemical and physical properties. The two CF₃ groups are the dominant structural feature, exerting a powerful influence through their steric bulk and strong electron-withdrawing inductive effects.

The electron-withdrawing nature of the CF₃ groups deactivates the pyrrole ring towards electrophilic attack but activates it towards nucleophilic substitution, a reversal of the typical reactivity of pyrrole. nih.gov This modulation of reactivity is a direct consequence of the altered electronic structure, which can be quantified by DFT. acs.org Similarly, the enhanced acidity of the N-H proton is a direct result of the inductive stabilization of the resulting pyrrolide anion by the CF₃ substituents. This relationship between structure and acidity can be precisely calculated.

The strategic placement of fluorine also significantly impacts lipophilicity, a key parameter in drug design (logP). nih.gov Computational models can predict the logP value of this compound, quantifying the contribution of the two CF₃ groups to its solubility characteristics. These analyses provide a holistic understanding of how specific structural modifications translate into tangible chemical properties, guiding the rational design of molecules for specific applications in materials or medicine. rutgers.edu

Table 4: Summary of Structure-Property Relationships

| Structural Feature | Predicted Property | Computational Tool | Consequence |

| Two -CF₃ Groups | Strong electron withdrawal | DFT (MEP, Atomic Charges) | Altered ring reactivity; increased N-H acidity. nih.gov |

| Pyrrole N-H Group | Hydrogen bond donor capacity | MD, Docking | Directional intermolecular interactions; key protein binding. |

| Symmetrical Substitution | High molecular polarity | DFT (Dipole Moment) | Influences solubility and crystal packing. |

| Fluorine Atoms | Increased lipophilicity (LogP) | QSPR Models | Enhanced membrane permeability; potential for bioactivity. nih.gov |

Applications in Materials Science and Engineering

Design and Synthesis of 2,5-bis(trifluoromethyl)-1H-pyrrole-based Conducting Polymers

Polypyrrole (PPy) is a well-known conducting polymer valued for its straightforward synthesis, environmental stability, and high electrical conductivity. researchgate.net The properties of PPy can be tuned by substituting the pyrrole (B145914) ring. Introducing electron-withdrawing trifluoromethyl groups at the 2 and 5 positions is a key strategy for modifying the polymer's characteristics.

The synthesis of conducting polymers based on this compound typically proceeds via electrochemical polymerization. nih.gov In this process, the monomer is oxidized at an electrode surface, leading to the formation of radical cations that couple to form polymer chains. nih.gov The resulting polymer film deposits directly onto the electrode. nih.gov Chemical oxidation is an alternative route.

The strong electron-withdrawing CF3 groups lower the oxidation potential of the monomer compared to unsubstituted pyrrole. This modification influences the polymerization process and the final properties of the polymer. While most pyrrole units are linked at the desired α-α (or 2,5) positions, some irregular linkages can occur, which may affect properties like conjugation length and conductivity. nih.gov The conductivity of polypyrroles is a critical parameter, with values for standard PPy reaching approximately 10^5 S/cm. researchgate.net The introduction of CF3 groups is expected to influence this property, along with the polymer's stability and processability. One-dimensional nanostructures, such as nanowires, are particularly interesting as they can offer higher electrical conductivity and improved stability compared to bulk materials. nih.gov

Table 1: Factors Influencing Polypyrrole (PPy) Conductivity

| Factor | Effect on Conductivity | Reference |

|---|---|---|

| Dopant | The type and concentration of the dopant anion incorporated during synthesis significantly affect conductivity. | researchgate.netyoutube.com |

| Temperature | Lower polymerization temperatures (e.g., 0-30°C) often result in higher conductivity and better mechanical properties. researchgate.net | researchgate.net |

| pH | The pH of the polymerization medium can influence the self-assembly and morphology of the resulting polymer, which in turn affects conductivity. nih.gov | nih.gov |

| Substituents | Electron-withdrawing or -donating groups on the pyrrole ring alter the electronic structure and steric interactions, modifying the polymer's final conductivity. acs.orgscispace.com | acs.orgscispace.com |

Integration into Electrochromic and Optoelectronic Materials

Materials that can change their optical properties in response to an electrical stimulus, known as electrochromic materials, are crucial for applications like smart windows and displays. Conducting polymers based on pyrrole are excellent candidates for this purpose. comu.edu.tr The polymer derived from this compound is expected to exhibit electrochromic behavior, switching between different colored states upon oxidation and reduction. For instance, a related polymer, poly(3,6-di-tert-butyl-[4-(2,5-di-2-thienyl-1H-pyrrol-1-yl)phenyl]-9H-carbazole), can switch between orange, green, and blue, with a response time of about 2.0 seconds. comu.edu.tr

In the broader field of optoelectronics, which includes devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), pyrrole-containing materials are gaining attention. acs.org The incorporation of trifluoromethyl groups can enhance material stability and tune electronic energy levels. mdpi.com For example, fluorinated polyimides exhibit high optical transparency and low dielectric constants, making them suitable for next-generation optoelectronic devices. mdpi.com The electron-withdrawing nature of the CF3 groups in this compound-based materials helps to suppress intermolecular charge transfer, leading to improved optical transparency. mdpi.com Theoretical studies suggest that modifying the chemical structure of pyrrole-based oligomers is a powerful way to tune their optoelectronic properties for specific applications. scispace.comnih.gov

Role in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The pyrrole N-H group is an excellent hydrogen bond donor, making it a fundamental unit in the design of receptors for anions. nih.gov

The ability of the pyrrole N-H to form hydrogen bonds is central to its role in anion recognition. nih.gov This capability can be enhanced by attaching electron-withdrawing groups to the pyrrole ring, which increases the acidity of the N-H proton and strengthens its interaction with anions. nih.gov The trifluoromethyl groups in this compound perform this function effectively.

Derivatives that combine this pyrrole moiety with other recognition units, such as urea, lead to highly selective anion sensors. For instance, a benzothiadiazole-centered fluorophore functionalized with 3,5-bis(trifluoromethyl)phenyl groups has been developed as a molecular probe for per- and polyfluoroalkyl substances (PFAS). acs.org The interaction between the sensor and the anion can be detected through changes in fluorescence, providing a "turn-on" or ratiometric response. acs.org Such systems are designed to bind specific anions like fluoride, chloride, or carboxylates with high affinity, even in competitive solvent media. nih.govnih.gov

Table 2: Anion Binding Characteristics of Pyrrole-Based Receptors

| Receptor Type | Anion(s) Bound | Key Interaction | Reference |

|---|---|---|---|

| Acyclic 2,5-diamidopyrroles | Benzoate, Dihydrogen phosphate | Hydrogen bonding from pyrrole and amide N-H groups. | nih.gov |

| Fluorinated Calix scilit.compyrrole | Chloride, Bromide | Enhanced hydrogen bonding from pyrrole N-H due to fluorine substitution. | nih.gov |

| Tripodal Tris(pyrrolamide) | Mandelate enantiomers | Preorganized cavity of amide and pyrrole N-H donors. | nih.gov |

| BTD-centered D-A-D Fluorophore | PFAS anions | Hydrogen bonding and noncovalent interactions involving trifluoromethylphenyl groups. | acs.org |

Templates can be used to control the structure and dimensions of materials at the nanoscale. DNA, with its well-defined double-helix structure, is an excellent template for organizing monomers before polymerization. A close analog, 2,5-bis(2-thienyl)pyrrole (SNS), has been used in DNA-templated synthesis. nih.gov In this approach, SNS monomers are covalently attached to complementary DNA strands. nih.gov When the strands hybridize, the monomers are brought into close proximity in an ordered array. nih.gov Subsequent oxidative polymerization permanently crosslinks the strands, creating a polymer nanowire with a specific length and conformation defined by the DNA template. nih.gov This method allows for the precise construction of nanostructures that would be difficult to achieve through other means. Polypyrrole nanowires with diameters ranging from 400-1000 nm have also been synthesized using electrochemical methods within porous templates. nih.gov

The intermolecular forces between molecules containing the this compound unit can drive their self-assembly into larger, ordered structures. Hydrogen bonding involving the pyrrole N-H is a primary driver for such assembly. In related systems, such as push-pull azo-pyrrole compounds, the formation of J-type aggregates has been observed in certain solvents. rsc.orgrsc.org These aggregates are characterized by a specific alignment of molecules that leads to distinct changes in their optical absorption spectra. rsc.org The ability to form such supramolecular assemblies is crucial for developing materials with tailored optical or electronic properties.

Application in Photoswitching Systems (Azoheteroarenes incorporating Pyrrole Moieties)

Photoswitches are molecules that can be reversibly converted between two different isomers using light, making them attractive for applications in data storage, molecular machines, and photopharmacology. nih.gov Azoheteroarenes, where one of the phenyl rings of a traditional azobenzene (B91143) is replaced with a heteroaromatic ring like pyrrole, represent a promising class of photoswitches. acs.org

Incorporating the this compound moiety into an azo dye structure creates a photoswitchable molecule that can isomerize between its stable E (trans) and metastable Z (cis) forms upon irradiation with light of specific wavelengths. acs.orgscispace.com The electronic properties of the pyrrole ring significantly influence the photoswitching behavior. The electron-donating nature of the pyrrole ring can lead to a red-shift in the absorption spectrum compared to azobenzene. scispace.com

The substituents on the heterocyclic ring play a crucial role in determining the thermal stability of the Z-isomer. acs.org For example, in the closely related arylazopyrazoles, the introduction of trifluoromethyl groups resulted in Z-isomers with very long thermal half-lives, lasting for days in DMSO. nih.gov This high stability is essential for applications where the "switched" state needs to be maintained for extended periods. The substitution pattern affects the geometry of the Z-isomer, which in turn impacts its electronic spectrum and the efficiency of the photoswitching process. scispace.com

Table 3: Properties of Azoheteroarene Photoswitches

| Heteroaryl Group | Key Feature | Impact on Photoswitching | Reference |

|---|---|---|---|

| Pyrrole | Good π-donor. | Red-shifted π-π* absorption compared to azobenzene. | scispace.com |

| Pyrazole | Less π-donating than pyrrole. | Can achieve quantitative switching and very long Z-isomer half-lives (up to 1000 days). | acs.orgscispace.com |

| Trifluoromethyl-substituted Pyrazole | Electron-withdrawing CF3 groups. | Leads to very long thermal half-lives of the Z-isomer. | nih.gov |

| Push-pull Azo-pyrrole | Contains electron-donating and -withdrawing groups. | Push-pull character influences the half-life of the Z-isomer. | rsc.org |

Structure Activity Relationships in Bioactive 2,5 Bis Trifluoromethyl 1h Pyrrole Derivatives

Influence of Trifluoromethyl Substitution on Biological Activity Profiles

The introduction of a trifluoromethyl group is a recognized strategy for optimizing lead compounds, as it can favorably affect lipophilicity, solubility, stability, and molecular conformation. acs.org This often results in improved protein-ligand interactions. acs.org For instance, the presence of a CF3 group is frequently correlated with enhanced potency and better pharmacokinetic profiles in antimicrobial agents. nih.gov The unique electronegativity and steric effects of the trifluoromethyl group are key in modulating the interactions between the bioactive molecule and its intended biological target, thereby increasing its activity. nih.gov Research into N-heterocycles has focused on incorporating the trifluoromethyl group to generate new compounds with superior antimicrobial properties. nih.gov

The versatility of the pyrrole (B145914) ring structure makes it an excellent template for creating a wide array of lead compounds. nih.gov When combined with trifluoromethyl substituents, the potential for developing potent and selective therapeutic agents increases significantly.

| Property Influenced by CF3 Substitution | General Effect on Bioactive Molecules | Reference |

|---|---|---|

| Metabolic Stability | Enhanced, leading to longer half-life | nih.gov |

| Lipophilicity | Increased, potentially improving membrane permeability | nih.govbeilstein-journals.org |

| Binding Affinity | Increased for biological targets | nih.gov |

| Potency | Often enhanced due to improved interactions | nih.gov |

| Pharmacokinetics | Improved profile for drug candidates | nih.gov |

Pharmacophore Development and Lead Optimization Strategies in Pyrrole-Based Inhibitors

Pyrrole-based compounds, including those with trifluoromethyl groups, have been the subject of intensive lead optimization programs. nih.govmonash.eduresearchgate.net A notable example is the development of pyrrole-based inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a validated target for malaria treatment. nih.govmonash.edu Starting from an initial hit identified in a target-based screen, researchers have systematically modified the pyrrole scaffold to produce compounds with nanomolar potency against Plasmodium DHODH and the parasites themselves. nih.govmonash.edu

Pharmacophore modeling is a crucial strategy in this process, where the essential structural features required for biological activity are defined. nih.govmdpi.com For pyrrole-based inhibitors, this involves identifying the key interaction points with the target enzyme. Lead optimization efforts have focused on replacing different substituents on the pyrrole ring to enhance potency and improve pharmacological properties. researchgate.net For example, in the anti-malarial program, a 5-CF3 substituted pyrrole ester precursor was synthesized to create advanced derivatives. nih.gov Although a promising lead candidate from this series showed in vivo efficacy, it also had reduced metabolic stability, highlighting the ongoing challenges in optimization. nih.govmonash.eduresearchgate.net The goal of such programs is often to identify a novel compound that can advance to clinical development. researchgate.net

These optimization strategies frequently employ structure-guided design, using X-ray crystallography and computational methods to predict how modifications will affect binding and activity. nih.govresearchgate.net

Modulation of Molecular Properties for Bio-Relevance (e.g., Membrane Permeability, Enzyme Affinity, CNS Penetration)

The trifluoromethyl groups at the 2- and 5-positions of the pyrrole ring are instrumental in fine-tuning the molecule's properties for biological applications. Perfluoroalkyl substituents like CF3 are known to significantly increase lipophilicity, which can, in turn, enhance bioavailability. beilstein-journals.org

Membrane Permeability: The substitution of a methyl (CH3) group with a trifluoromethyl (CF3) group has been demonstrated as a useful strategy for increasing the membrane permeability of small molecules, including peptides. rsc.org This effect is attributed to the increased lipophilicity imparted by the fluorine atoms.

Enzyme Affinity and Selectivity: The presence of trifluoromethyl groups can lead to more specific and effective interactions with enzymes. X-ray crystallography studies of pyrrole-based DHODH inhibitors revealed that they bind to an alternative conformation of the enzyme compared to other inhibitors. nih.govmonash.edu This alternative binding mode resulted in improved species selectivity against mammalian enzymes, a critical factor for reducing potential toxicity. nih.govmonash.edu

CNS Penetration: While not specifically detailed for 2,5-bis(trifluoromethyl)-1H-pyrrole in the provided context, the general principles of drug design for central nervous system (CNS) penetration involve modulating lipophilicity, polar surface area, and hydrogen bonding capacity. The significant increase in lipophilicity from CF3 groups could potentially influence CNS penetration, a factor that must be carefully balanced during lead optimization.

The ability to modulate these properties is what makes trifluoromethylated pyrroles an attractive scaffold for developing drugs targeting a variety of diseases. nih.govnih.gov

| Molecular Property | Effect of 2,5-bis(trifluoromethyl) Substitution | Biological Relevance | Reference |

|---|---|---|---|

| Lipophilicity | Significantly increased | Can improve bioavailability and membrane permeability | nih.govbeilstein-journals.org |

| Membrane Permeability | Generally increased (by CH3 to CF3 substitution) | Enhances absorption and distribution of the drug | rsc.org |

| Enzyme Affinity | Can be enhanced through specific interactions | Leads to higher potency | nih.gov |

| Enzyme Selectivity | Can be improved by promoting alternative binding modes | Reduces off-target effects and potential toxicity | nih.govmonash.edu |

Interactions with Biomolecular Targets (based on computational studies)

Computational methods are indispensable tools for understanding how this compound derivatives interact with their biological targets at a molecular level. researchgate.netmdpi.com Techniques such as molecular docking and molecular dynamics simulations provide insights that guide the synthesis of more effective inhibitors. mdpi.com

In the development of pyrrole-based DHODH inhibitors, computational predictions were made using X-ray structures of the enzyme bound to existing pyrrole compounds as a starting point. researchgate.net This structure-based computational approach aimed to explore the potential of replacing various substituents to improve potency. researchgate.net

X-ray diffraction analysis of other pyrrole-diyl-linked diradicals has shown that the substituent groups can lie in the plane of the pyrrole ring, stabilized by intramolecular hydrogen bonds. nih.gov Such conformational details are critical for accurate computational modeling. These studies allow researchers to visualize binding modes, predict binding energies, and identify key amino acid residues in the target protein that form stable interactions with the inhibitor. mdpi.com This detailed understanding of the intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—is fundamental to rational drug design and the optimization of pyrrole-based scaffolds.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for 2,5-bis(trifluoromethyl)-1H-pyrrole

The synthesis of highly fluorinated heterocyclic compounds like this compound presents unique challenges, often requiring harsh reaction conditions or multi-step procedures that are not environmentally benign. nih.gov Future research is focused on developing more efficient, scalable, and sustainable synthetic routes.

Classical methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, remain relevant but require optimization for fluorinated substrates. uc.ptresearchgate.net Modern approaches are moving towards one-pot multicomponent reactions and flow chemistry to improve efficiency and safety. nih.govuc.ptnih.govbrynmawr.eduacs.orgresearchgate.net Flow chemistry, in particular, offers superior control over reaction parameters like temperature and mixing for highly exothermic reactions, reduces the risks associated with hazardous intermediates, and facilitates safer scalability from the lab to industrial production. uc.ptnih.govdurham.ac.ukresearchgate.net The synthesis of related trifluoromethylated pyrazoles has been successfully demonstrated under flow conditions, highlighting a viable path forward. nih.gov

Another promising avenue is the use of novel fluorinating agents and trifluoromethylated building blocks. digitellinc.comworktribe.comresearchgate.net While direct fluorination of the pyrrole (B145914) ring can lead to polymerization, the use of substrates with electron-withdrawing groups can mitigate this issue. worktribe.comresearchgate.net The development of new catalysts and reaction conditions that are tolerant of the electron-deficient nature of the bis(trifluoromethyl)ated pyrrole core is a critical area of investigation. Eco-friendly protocols using recyclable heterogeneous catalysts, such as those demonstrated for other pyrrole derivatives, could significantly enhance the sustainability of its production. researchgate.net

| Methodology | Key Advantages | Challenges for this compound | Relevant Research Focus |

|---|---|---|---|

| Modified Paal-Knorr Synthesis | Well-established, versatile | Requires specialized fluorinated precursors, potentially harsh conditions | Use of water as a solvent, catalyst-free conditions researchgate.net |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, operational simplicity nih.govbrynmawr.eduacs.org | Controlling regioselectivity with symmetric precursors | Development of new catalytic systems (e.g., Сp₂TiCl₂) brynmawr.edu |

| Flow Chemistry | Enhanced safety, scalability, precise control over exotherms uc.ptnih.gov | Initial setup cost, potential for clogging with insoluble materials | Integration with real-time monitoring, multi-step synthesis uc.ptresearchgate.net |

| Direct Fluorination | Direct introduction of fluorine | High risk of oxidative polymerization of the pyrrole ring worktribe.comresearchgate.net | Use of milder fluorinating agents (e.g., Selectfluor™) on deactivated pyrroles worktribe.com |

Application of Advanced Spectroscopic Techniques for In Situ and Real-Time Analysis

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is essential for process optimization. Advanced spectroscopic techniques are poised to provide these critical insights. While standard methods like FT-IR, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for final product characterization, their application in real-time monitoring offers a new level of process understanding. nih.govresearchgate.net

Flow NMR spectroscopy is a particularly powerful tool that allows for the non-invasive, real-time monitoring of chemical reactions as they occur within a flow reactor. rsc.orgresearchgate.netbeilstein-journals.org This technique can be used to identify transient intermediates, determine reaction kinetics, and study the formation of impurities. rsc.org For the synthesis of this compound, on-line ¹⁹F NMR would be exceptionally valuable for tracking the consumption of fluorinated starting materials and the formation of the product without interference from protonated solvents or reagents. acs.org The Paal-Knorr reaction, for example, has been monitored in real-time using mass spectrometry and NMR, revealing key intermediates and confirming mechanistic pathways. nih.gov Applying these in situ methods would enable chemists to rapidly optimize conditions such as temperature, pressure, and catalyst loading, leading to higher yields and purity.

Refinement of Predictive Computational Models for Tailored Materials Design and Biological Efficacy

Computational chemistry is an increasingly vital tool for accelerating the discovery of new molecules with desired properties, thereby reducing the reliance on time-consuming and resource-intensive experimental screening. researchgate.net For this compound, predictive computational models can be refined to guide its application in both materials science and medicinal chemistry.

Density Functional Theory (DFT) calculations can predict the molecule's electronic structure, conformation, and spectroscopic properties, such as ¹⁹F NMR chemical shifts, aiding in structural confirmation. worktribe.com Furthermore, DFT can model reaction pathways to elucidate synthetic mechanisms.

Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are crucial for predicting biological efficacy. researchgate.netmdpi.com By building models based on a library of fluorinated pyrrole analogs, researchers can predict the binding affinity of novel compounds to specific biological targets, such as protein kinases. mdpi.comnih.gov The trifluoromethyl groups are known to participate in favorable multipolar interactions with protein backbones, and computational tools like Fluorine Mapping (FMAP) can predict optimal sites for these interactions, guiding the design of more potent and selective inhibitors. acs.org Molecular dynamics simulations can further reveal the stability and nature of these interactions over time. researchgate.net

Exploration of Undiscovered Material Science Applications beyond Current Scope

The unique properties conferred by the two CF₃ groups—high thermal stability, chemical inertness, and significant hydrophobicity—suggest that this compound could be a valuable building block for advanced materials. While pyrrole itself is a well-known component of conducting polymers, the electronic properties of the bis(trifluoromethyl)ated version are largely unexplored. The strong electron-withdrawing nature of the CF₃ groups would drastically alter the electron density of the pyrrole ring, potentially leading to novel applications in organic electronics, such as n-type semiconductors. acs.org

The high fluorine content also suggests potential uses in creating highly fluorinated, hydrophobic surfaces or as an additive to create materials with low surface energy and unique oleophobic properties. Such materials are valuable for applications ranging from self-cleaning coatings to specialized membranes. Furthermore, the incorporation of this moiety into polymers could enhance their thermal resistance and chemical stability, making them suitable for high-performance applications in the aerospace or chemical industries.

Uncovering Novel Biological Activities and Target Interactions for this compound and its Analogs

The introduction of trifluoromethyl groups is a well-established strategy in drug design for enhancing potency and modulating pharmacokinetic properties. nih.govdigitellinc.com While the specific biological profile of this compound is not yet defined, its structural analogs provide compelling clues to its potential.

For instance, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, a closely related benzannulated analog, exhibits potent antiprotozoal activity against Trichomonas vaginalis, being 14 times more active than the standard drug albendazole. nih.gov This suggests that this compound and its derivatives could be promising candidates for development as antiprotozoal or antimicrobial agents. nih.govnih.govrsc.org Indeed, other trifluoromethylated pyrrole derivatives have demonstrated significant antimicrobial activity. nih.gov

Furthermore, the pyrrole scaffold is common in kinase inhibitors, and the CF₃ group can significantly enhance binding affinity to the ATP-binding site of these enzymes. nih.govacs.orgnih.govmit.edunih.govmdpi.com The strategic placement of two such groups on the pyrrole ring could lead to highly potent and selective inhibitors of protein kinases implicated in cancer or inflammatory diseases. nih.gov Future research should involve screening this compound and its derivatives against a broad panel of biological targets, including kinases, proteases, and microbial enzymes, to uncover novel therapeutic applications. mdpi.comnih.gov Understanding how the unique electronic and steric properties of the bis(trifluoromethyl)ated scaffold drive these target interactions will be key to realizing its full medicinal potential. acs.orgrsc.org

| Potential Target Class | Observed Activity in Analogs | Rationale for Exploration | Key References |

|---|---|---|---|

| Protozoal Enzymes | Potent activity against T. vaginalis and P. falciparum | The bis(trifluoromethyl)benzimidazole analog is highly active. nih.gov | nih.govnih.gov |

| Bacterial/Fungal Enzymes | Antimicrobial and antibiofilm activity | Trifluoromethylated pyrroles show enhanced antimicrobial potency. nih.gov | nih.govrsc.org |

| Protein Kinases (e.g., EGFR, CDK, mTOR) | Inhibition of various kinases involved in cancer | Pyrrole is a 'privileged scaffold'; CF₃ groups can enhance binding to ATP-binding sites. acs.org | nih.govnih.govmit.edunih.gov |

| Tubulin | Inhibition of tubulin assembly, G2/M cell cycle arrest | Pyrroloquinoline analogs show potent anti-tubulin activity. nih.gov | nih.gov |

Q & A

Basic Research Questions

Q. How can researchers design experiments to validate the π-electron density distribution in 2,5-bis(trifluoromethyl)-1H-pyrrole?

- Methodology : Utilize X-ray crystallography (single-crystal diffraction) to resolve the molecular structure and assess bond-length alternation, which correlates with π-electron delocalization. Density Functional Theory (DFT) calculations can complement experimental data to map electron density distributions .

- Key Parameters : Compare experimental bond lengths (C–C, C–N) with theoretical values. Anomalies in resonance stabilization (e.g., shorter pyrrole ring bonds) indicate high π-electron density .

Q. What analytical techniques are critical for confirming the purity of synthesized this compound?

- Methodology :

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<5% threshold).

- 1H/19F NMR : Ensure absence of extraneous peaks (e.g., residual solvents, unreacted trifluoromethyl precursors).

- Elemental Analysis : Match experimental C, H, N, F percentages with theoretical values (e.g., C: ~35%, F: ~40%) .

Q. How do steric effects from trifluoromethyl groups influence the reactivity of this compound in electrophilic substitution reactions?

- Methodology : Perform kinetic studies using model reactions (e.g., nitration, halogenation) under controlled conditions. Monitor regioselectivity via NMR or LC-MS. The electron-withdrawing CF3 groups deactivate the pyrrole ring, directing electrophiles to less hindered positions (e.g., C3/C4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coordination modes of this compound in metal-organic frameworks (MOFs)?

- Methodology :

- Single-Crystal X-ray Diffraction : Determine if the ligand acts as a monodentate (via N) or bidentate (N and adjacent CF3) donor.

- PXRD and TGA : Correlate thermal stability with coordination geometry. For example, bidentate binding in MOFs often enhances thermal stability (>300°C) .

- Data Conflict Example : In zinc complexes, CF3 groups may sterically hinder coordination, favoring monodentate binding, whereas lanthanide MOFs exhibit bidentate modes due to larger ionic radii .

Q. What strategies optimize the electrochemical performance of this compound-derived polymers for conductive materials?

- Methodology :

- Cyclic Voltammetry (CV) : Measure redox potentials to assess charge-carrier mobility. The compound exhibits multi-stage redox processes (e.g., oxidation at +1.2 V vs. Ag/AgCl).

- Spectroelectrochemistry : Monitor optical changes during doping (e.g., color shifts from yellow to blue) to evaluate electrochromic behavior .

- Optimization : Introduce co-monomers (e.g., thiophene derivatives) to enhance conductivity and reduce charge recombination .

Q. How does fluorination impact the catalytic activity of this compound in asymmetric organocatalysis?

- Methodology :

- Kinetic Resolution Tests : Use chiral substrates (e.g., racemic alcohols) to compare enantioselectivity (ee%) between fluorinated and non-fluorinated pyrrole catalysts.

- DFT Modeling : Analyze transition-state stabilization via CF3···H interactions. Fluorinated catalysts often improve ee% by 15–20% due to enhanced stereoelectronic control .

Safety and Handling

Q. What protocols mitigate risks when handling this compound in air-sensitive reactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.